molecular formula C9H8BrClO3 B1604443 Methyl 5-bromo-4-chloro-2-methoxybenzoate CAS No. 951885-11-3

Methyl 5-bromo-4-chloro-2-methoxybenzoate

Cat. No.: B1604443
CAS No.: 951885-11-3
M. Wt: 279.51 g/mol
InChI Key: PEPILDJCUDNKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Contemporary Chemical Synthesis

The significance of Methyl 5-bromo-4-chloro-2-methoxybenzoate lies in its utility as a versatile building block. Its multifunctionality allows chemists to selectively perform reactions at different points on the molecule. For instance, the ester group can be hydrolyzed or transesterified, while the bromine and chlorine atoms can be used in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

While specific research detailing the direct use of this exact compound is limited, the value of its structural motifs is well-established. Structurally similar compounds, such as other halogenated methoxybenzoates, serve as key intermediates in the synthesis of biologically active molecules. For example, related chloro-methoxybenzoate derivatives are used to prepare ligands for histamine (B1213489) H4 receptors, and bromo-methoxy benzohydrazides have been investigated for their analgesic and antimicrobial properties. chemicalbook.comnih.gov Furthermore, 4-amino-5-chloro-2-methoxybenzoic acid, a related structure, is a known intermediate for pharmaceuticals. google.com This suggests that this compound is a valuable precursor for creating libraries of novel compounds for drug discovery and agrochemical research.

Overview of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of organic compounds widely employed in synthetic chemistry due to the unique reactivity conferred by the halogen substituents. Halogens can act as leaving groups in nucleophilic substitution reactions or participate in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for constructing complex molecular frameworks.

The presence of halogens also influences the electronic properties of the benzene (B151609) ring, affecting its reactivity and the acidity of other functional groups. In addition to their role as reactive handles, benzoate esters themselves are common motifs in organic chemistry, often used as protecting groups for alcohols or as precursors to other functional groups like amides or carboxylic acids. organic-chemistry.org The synthesis of these esters can be achieved through methods like Fischer-Speier esterification of the corresponding benzoic acid. wikipedia.org

This class of compounds has found application in various fields. For example, certain halogenated esters are used as intermediates in the production of insecticides. google.com The ability to selectively functionalize the aromatic ring through its halogen substituents makes these esters powerful tools for building the complex scaffolds required for modern pharmaceuticals and materials.

Research Trajectory and Future Perspectives

The availability of this compound from chemical suppliers indicates its role as a readily accessible building block for synthetic research. The research trajectory for such polyfunctional compounds is closely tied to the broader trends in organic synthesis, particularly in medicinal chemistry and materials science.

Future research will likely focus on leveraging the distinct reactivity of the bromo and chloro substituents. The differential reactivity of C-Br and C-Cl bonds in metal-catalyzed reactions could allow for sequential, site-selective modifications, enabling the efficient and controlled construction of highly complex, tetra-substituted benzene derivatives. As the demand for novel molecular scaffolds with precise three-dimensional arrangements grows in drug discovery, the importance of versatile, polyhalogenated building blocks like this one is expected to increase. geeksforgeeks.orgresearchgate.net The continued development of new synthetic methodologies, such as visible light-induced reactions, will further expand the toolkit for modifying such compounds, opening new avenues for creating innovative functional molecules. organic-chemistry.orgchemistryworld.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPILDJCUDNKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650067
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-11-3
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 5 Bromo 4 Chloro 2 Methoxybenzoate

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the halogen substituents onto a pre-existing methoxybenzoate ester framework. These methods rely on the directing effects of the substituents already present on the aromatic ring to achieve the desired isomer.

Regioselective Bromination of Methoxybenzoate Esters

A plausible direct approach to methyl 5-bromo-4-chloro-2-methoxybenzoate involves the regioselective bromination of a suitable methoxybenzoate ester precursor, namely methyl 4-chloro-2-methoxybenzoate. The existing methoxy (B1213986) and ester groups on the ring play a crucial role in directing the incoming electrophile (bromine). The methoxy group at position 2 is a strong activating group and is ortho-, para-directing. The ester group at position 1 is a deactivating group and is meta-directing.

In the case of methyl 4-chloro-2-methoxybenzoate, the most activated position for electrophilic aromatic substitution is C5, which is para to the strongly activating methoxy group and ortho to the chloro group. Therefore, electrophilic bromination is expected to selectively occur at this position.

Common brominating agents for such regioselective reactions include N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane. nih.gov The reaction is often carried out at controlled temperatures to minimize the formation of by-products. The use of a Lewis acid catalyst may not be necessary due to the activated nature of the ring, but in some cases, it can be employed to enhance the reaction rate. nih.gov

Table 1: Illustrative Conditions for Regioselective Bromination

Starting MaterialBrominating AgentSolventConditionsProductYield
Compound 5 (generic aromatic)N-Bromosuccinimide (NBS)Acetonitrile0°C to room temp, overnightMonobrominated productNot specified
Catechol (15)N-Bromosuccinimide (NBS), HBF4Acetonitrile-30°C to room temp, overnight4-bromobenzene-1,2-diol (16a)100%

This table presents examples of regioselective bromination on different aromatic substrates to illustrate the general conditions that could be adapted for the synthesis of this compound. nih.gov

Chlorination of Brominated Methoxybenzoate Precursors

Alternatively, the synthesis can commence from a brominated precursor, methyl 5-bromo-2-methoxybenzoate. In this scenario, the final step would be a regioselective chlorination. The starting material has a bromine atom at C5 and a methoxy group at C2. The methoxy group directs ortho- and para-, and the bromine atom directs ortho- and para- as well, though it is a deactivating group.

The position C4 is ortho to the bromine atom and meta to the methoxy group. The position C6 is ortho to the methoxy group. Given the strong activating effect of the methoxy group, chlorination might be expected to occur at C6. However, the steric hindrance from the adjacent ester group could favor substitution at C4.

N-Chlorosuccinimide (NCS) is a common reagent for such chlorinations, often used in solvents like N,N-dimethylformamide (DMF). google.com The reaction conditions, such as temperature, need to be carefully controlled to achieve the desired regioselectivity and prevent over-chlorination.

Multi-Step Synthetic Strategies

Multi-step syntheses offer greater control over the introduction of each functional group, often leading to higher purity of the final product. These routes typically involve the construction of a substituted benzoic acid followed by esterification.

Esterification of Substituted Benzoic Acids

One of the most direct and well-documented methods for preparing this compound is through the esterification of 5-bromo-4-chloro-2-methoxybenzoic acid. This carboxylic acid precursor already contains the desired arrangement of halogen and methoxy substituents on the aromatic ring.

The esterification can be achieved through various standard methods. A common procedure involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or by bubbling dry hydrogen chloride gas through the methanolic solution. chemicalbook.com Another effective method is the reaction with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. This reaction typically proceeds with high yield. For instance, the synthesis of this compound from its corresponding benzoic acid using methyl iodide has been reported to yield the product with a melting point of 86–87°C and a 72% yield.

The precursor, 5-bromo-4-chloro-2-methoxybenzoic acid, can itself be synthesized from 4-chlorosalicylic acid via bromination.

Table 2: Example of Esterification of a Substituted Benzoic Acid

Starting MaterialReagentsConditionsProductYield
5-bromo-4-chloro-2-methoxybenzoic acidMethyl iodide, BaseNot specifiedThis compound72%
4-bromo-2-chlorobenzoic acidMethanol, HCl (gas)Room temp, overnightMethyl 4-bromo-2-chlorobenzoate94%

This table provides examples of esterification reactions to produce substituted methyl benzoates. chemicalbook.com

Nucleophilic Aromatic Substitution of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) presents another potential, though perhaps more theoretical, pathway. This approach would involve a di-halogenated precursor where one of the halogens is displaced by a methoxy group. For an SNAr reaction to be feasible, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

A hypothetical precursor could be methyl 2,4-dichloro-5-bromobenzoate. In this molecule, the nitro group, a very strong electron-withdrawing group, is not present. However, the carbonyl of the ester group and the halogens themselves are electron-withdrawing. The reaction would involve the displacement of one of the chlorine atoms by a methoxide (B1231860) nucleophile.

The success of such a reaction depends on the relative reactivity of the leaving groups. In nucleophilic aromatic substitution, the rate-determining step is often the initial attack of the nucleophile, so a more electronegative halogen can make the attached carbon more electrophilic and increase the reaction rate. youtube.comyoutube.com The regioselectivity would be influenced by the positions of the other substituents. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). chemistrysteps.com

Formylation and Subsequent Esterification

A more circuitous multi-step route could involve the formylation of a simpler precursor, followed by a series of transformations. For instance, one could start with methyl 2-methoxybenzoate (B1232891) and introduce a formyl group at the C5 position. googleapis.com This would yield methyl 5-formyl-2-methoxybenzoate.

Subsequent steps would involve the bromination and chlorination of this aldehyde. The aldehyde group is a meta-director. Therefore, introducing the halogens at the desired positions relative to the methoxy and ester groups would be challenging. A more plausible sequence would be to start with a pre-halogenated benzoic acid, introduce the formyl group, and then proceed with further modifications.

Given the complexity and potential for side reactions, this pathway is likely less efficient than the direct halogenation or the esterification of the pre-formed substituted benzoic acid.

Industrial Process Scale-Up Considerations

The transition of a synthesis from a laboratory bench to an industrial production environment is a complex process that involves more than a simple multiplication of reactant quantities. documentsdelivered.com For the manufacturing of this compound and related compounds, several critical factors must be considered to ensure safety, efficiency, cost-effectiveness, and product quality. documentsdelivered.comcore.ac.uk A key challenge in scaling up is managing the heat generated during exothermic reactions, such as nitration or halogenation steps. core.ac.uk The surface-area-to-volume ratio decreases significantly as the reactor size increases, which impairs heat dissipation. core.ac.uk This can lead to temperature control issues and potentially hazardous runaway reactions. core.ac.uk Therefore, thorough reaction calorimetry studies are essential to understand heat flow and design appropriate cooling systems for large-scale reactors. core.ac.uk

Furthermore, the entire process must comply with regulatory standards, such as the Toxic Substances Control Act (TSCA) in the United States, and a pre-manufacturing notification (PMN) may be required if the substance is new to large-scale production. documentsdelivered.com Analytical methods must be robust and transferable to the plant's quality control laboratory to ensure the final product meets all specifications. documentsdelivered.com

Table 1: Key Industrial Scale-Up Considerations

Factor Challenge at Scale Mitigation Strategy References
Heat Transfer Decreased surface-area-to-volume ratio reduces heat dissipation, increasing risk of runaway reactions. Perform reaction calorimetry studies; implement robust reactor cooling systems; consider semi-batch or continuous flow processes. core.ac.uk
Mass Transfer (Mixing) Non-uniform mixing can lead to localized temperature/concentration gradients, affecting yield and purity. Optimize agitator design and speed; use computational fluid dynamics (CFD) modeling; ensure efficient distribution of reactants. biomedres.us
Chemical Route Selection Lab-scale routes may use expensive or hazardous reagents not suitable for large volumes. Re-evaluate synthesis pathway for cost, availability of raw materials, atom economy, and safety; develop convergent synthetic routes. core.ac.ukmdpi.com
Raw Material Sourcing Ensuring a stable, cost-effective supply chain for large quantities of precursors. Identify multiple suppliers; establish long-term contracts; consider logistics and transportation costs. documentsdelivered.com
Process Safety & EHS Handling large quantities of hazardous materials; managing effluents and emissions. Conduct thorough Process Hazard Analysis (PHA); engineer containment systems; develop waste treatment protocols. documentsdelivered.com

| Analytical Control | Ensuring product specifications are met consistently on a large scale. | Develop and validate robust analytical methods suitable for a production environment; define clear in-process controls. | documentsdelivered.com |

Precursors and Building Blocks Utilized in Synthesis

The synthesis of this compound relies on the availability of appropriately substituted aromatic precursors. The strategic selection of these building blocks is fundamental to designing an efficient and economically viable synthetic route.

Substituted benzoic acids are common foundational precursors for the synthesis of this compound. A frequent strategy involves starting with a benzoic acid derivative that already contains some of the desired substituents, followed by sequential reactions to introduce the remaining groups. For example, a synthesis could begin with 2-chlorobenzoic acid, which is then subjected to bromination. google.comchemicalbook.com A challenge in this approach is controlling the regioselectivity of the bromination, as the reaction can produce isomeric impurities that affect yield and purity. chemicalbook.com

Alternatively, a process can start from a more complex precursor like 5-bromo-2-aminobenzoic acid derivatives, which undergo diazotization to replace the amino group with a chloro substituent, followed by esterification. chemicalbook.com Another documented industrial process for a related compound started with dimethyl terephthalate, which underwent a six-step synthesis including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the final product. mdpi.com This highlights how a simple, inexpensive commodity chemical can be transformed into a complex, highly substituted benzoic acid intermediate.

Table 2: Examples of Substituted Benzoic Acid Precursors

Precursor Role in Synthesis References
2-Chlorobenzoic Acid Starting material for subsequent bromination and methoxylation. google.comchemicalbook.com
5-Bromo-2-aminobenzoic Acid Precursor for diazotization (Sandmeyer reaction) to introduce the chloro group. chemicalbook.com
2-Chloro-5-bromobenzoic Acid A direct precursor that requires methoxylation and esterification. researchgate.net
Dimethyl Terephthalate A basic building block that is functionalized through multiple steps (nitration, hydrolysis, etc.) to form the substituted benzoic acid core. mdpi.com

Halogenated benzenes and anilines serve as versatile building blocks. The synthesis plan often involves a retrosynthetic analysis that considers the directing effects of the existing substituents to plan the order of subsequent reactions. crdeepjournal.org For instance, a synthesis could start with a halogenated aniline (B41778), such as a bromoaniline or chloroaniline derivative. The amino group is a strong activating group and can direct subsequent electrophilic substitution reactions before it is converted into a different functional group (e.g., via diazotization). chemicalbook.com

A reported synthesis of 5-bromo-2-chloro-benzoic acid, a direct precursor to the target ester, utilizes a 5-bromo-2-aminobenzoic acid derivative as the key starting material. chemicalbook.com This aniline derivative undergoes diazotization followed by a Sandmeyer-type reaction to introduce the chlorine atom. mdpi.comchemicalbook.com This method is often preferred for its high regioselectivity, avoiding the mixture of isomers that can result from direct halogenation of a less-activated ring. chemicalbook.com

Table 3: Examples of Halogenated Benzene (B151609) and Aniline Precursors

Precursor Role in Synthesis References
5-Bromo-2-aminobenzoic acid ester Key intermediate where the amino group is converted to a chloro group via diazotization. chemicalbook.com
2-Chloro-trichloromethyl-benzene A precursor that can be brominated and then hydrolyzed to form a chlorobromobenzoic acid. chemicalbook.com
o-Chloronitrobenzene Can be used as a starting point for nucleophilic aromatic substitution to introduce an alkoxy group. researchgate.net

The introduction of the methyl ester and the 2-methoxy group requires specific reagents. Methanol is the most direct and economical source for the methyl ester group. The esterification of the precursor benzoic acid is typically achieved by reacting it with methanol in the presence of an acid catalyst or by first converting the benzoic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with methanol. mdpi.comacsgcipr.org

For the introduction of the 2-methoxy group, a process known as O-alkylation is required. This step typically starts with a precursor containing a hydroxyl group at the C2 position (a substituted salicylic (B10762653) acid derivative). This hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate. researchgate.net A novel synthesis of gefitinib, for example, starts from methyl 3-hydroxy-4-methoxybenzoate, where an alkylation step is performed early in the process. researchgate.net In some industrial settings, dimethyl ether has also been explored as an alkylating agent for phenols over a solid acid catalyst. mdpi.com

Table 4: Common Methanol and Methylating Agents

Reagent Function Typical Reaction References
Methanol (CH₃OH) Forms the methyl ester. Fischer esterification with a carboxylic acid and acid catalyst, or reaction with an acyl chloride. mdpi.comacsgcipr.org
Thionyl Chloride (SOCl₂) Activates the carboxylic acid for esterification. Converts a carboxylic acid to an acyl chloride, which then reacts with methanol. mdpi.comacsgcipr.org
Methyl Iodide (CH₃I) Introduces the methoxy group (O-methylation). Williamson ether synthesis with a deprotonated 2-hydroxy precursor. researchgate.net
Dimethyl Sulfate ((CH₃)₂SO₄) Introduces the methoxy group (O-methylation). Williamson ether synthesis; a potent but more toxic alternative to methyl iodide. google.com

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency, selectivity, and environmental footprint of the synthesis of this compound are heavily influenced by the choice of catalytic systems and reaction conditions.

Phase-Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or aqueous-organic system. researchgate.net This methodology is particularly relevant for the O-alkylation step in the synthesis of the target compound, where a 2-hydroxy precursor is converted to the 2-methoxy ether. In a typical O-alkylation, the precursor phenol (B47542) is deprotonated by an inorganic base like sodium hydroxide (B78521) or potassium carbonate, which resides in an aqueous or solid phase. researchgate.netmdpi.com The resulting phenoxide anion is generally insoluble in the organic solvent where the alkylating agent (e.g., methyl iodide) is dissolved.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a crown ether (like 18-crown-6), overcomes this barrier. researchgate.net The lipophilic cation of the catalyst complexes with the phenoxide anion, pulling it from the aqueous/solid phase into the organic phase as a Q⁺A⁻ ion pair. This "naked" anion in the organic phase is highly reactive and readily undergoes nucleophilic substitution with the methylating agent to form the desired ether. acsgcipr.org

The advantages of using PTC in an industrial setting are significant. It can increase reaction rates, improve yields, and allow for the use of milder reaction conditions and less expensive, safer inorganic bases instead of hazardous organometallic bases. biomedres.usresearchgate.net Furthermore, it often eliminates the need for expensive, anhydrous, and often toxic polar aprotic solvents. mdpi.com For example, the synthesis of o-nitrodiphenyl ether has been successfully accomplished by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a solid-liquid phase-transfer catalyst, demonstrating the utility of PTC in the O-alkylation of substituted halobenzenes. researchgate.net

Table 5: Examples of Phase-Transfer Catalysis Systems for O-Alkylation

Catalyst Type Example Catalyst Mechanism/Advantage References
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBAC) The lipophilic cation transports the aqueous-soluble anion (phenoxide) into the organic phase for reaction. biomedres.usresearchgate.net
Quaternary Phosphonium Salts Tetra-n-butylphosphonium bromide Similar mechanism to quaternary ammonium salts; effective in solid-liquid PTC. researchgate.net
Crown Ethers 18-Crown-6 Complexes with the alkali metal cation (e.g., K⁺ from K₂CO₃), freeing the anion to be more reactive. Can be used synergistically with other catalysts.

Metal-Catalyzed Coupling Reactions in Derivative Synthesis

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it an excellent substrate for a range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of a diverse library of derivatives. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups, primarily at the more reactive 5-position (bromine). nih.govresearchgate.net

Key components of the Suzuki-Miyaura reaction include a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system. chemspider.com The choice of ligand for the palladium catalyst is crucial and can influence reaction efficiency and scope. chemspider.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst System Base Solvent Temperature (°C) Target Bond
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 C-C
Pd(PPh₃)₄ aq. Na₂CO₃ Toluene/THF 80 C-C
NHC-Pd(II) Complex KOH 2-Propanol/H₂O 82 C-C

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl halides and may be adapted for this compound. nih.govchemspider.com

Buchwald-Hartwig Amination:

For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is the premier method for forming C-N bonds. rsc.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base. rsc.orgrsc.org Derivatives of this compound containing primary or secondary amine functionalities can be readily synthesized. The reaction typically proceeds selectively at the C-Br bond under controlled conditions.

The catalyst system usually comprises a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand, such as BINAP or other sterically hindered ligands. rsc.org The choice of base (commonly a strong, non-nucleophilic base like NaOtBu) and solvent (often an inert solvent like toluene) is critical for the reaction's success. rsc.org

Table 2: Typical Parameters for Buchwald-Hartwig Amination of Aryl Bromides

Palladium Source Ligand Base Solvent Temperature (°C)
[Pd₂(dba)₃] (±)-BINAP NaOtBu Toluene 80
Pd(OAc)₂ P(o-tolyl)₃ K₂CO₃ Toluene 100

This table illustrates common conditions for the Buchwald-Hartwig amination of aryl bromides, which are applicable to this compound. rsc.orgrsc.org

Solvent Systems and Temperature Control in Halogenation

The synthesis of this compound itself relies on precise control over halogenation conditions to ensure correct regioselectivity and yield. The starting material is typically a substituted methoxybenzoate, which undergoes sequential or single-pot halogenation.

Solvent Effects:

The choice of solvent can significantly influence the outcome of a halogenation reaction. Halogenated solvents, for instance, can participate in halogen bonding, which may affect the reactivity and selectivity of the halogenating agent. researchgate.net Non-polar solvents are often used to minimize side reactions. In some cases, polar aprotic solvents like acetonitrile may be employed, although they can weakly modulate the interaction energies. nih.gov For selective halogenation processes, the use of molecular sieves in conjunction with specific solvents like cyclohexane (B81311) has been shown to be effective by controlling the local environment of the substrate.

Temperature Control:

Temperature is a critical parameter in controlling halogenation reactions. The rate of bromination is strongly dependent on temperature; higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also lead to a decrease in selectivity and the formation of undesired poly-halogenated byproducts. Therefore, a balance must be struck. For many electrophilic aromatic brominations, reactions are carried out at controlled temperatures, which can range from ambient temperature to elevated temperatures (e.g., 100 °C), depending on the reactivity of the substrate and the halogenating agent used. The heating time is also a crucial factor, as the reaction proceeds until the halogenating agent is consumed.

Table 3: Factors Influencing Halogenation Reactions

Parameter Influence Rationale
Solvent Polarity Affects reagent solubility and reaction pathway. Halogen bonding in halogenated solvents can alter reactivity. researchgate.net
Temperature Controls reaction rate and selectivity. Higher temperatures increase rate but may reduce selectivity.
Heating Time Determines reaction completion. The reaction proceeds until the depletion of the limiting reagent.

Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 4 Chloro 2 Methoxybenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.edu The position of substitution on the benzene (B151609) ring is directed by the existing substituents. In Methyl 5-bromo-4-chloro-2-methoxybenzoate, the strongly activating ortho-, para-directing methoxy (B1213986) group (-OCH₃) and the deactivating ortho-, para-directing halogens (-Br, -Cl) are in opposition to the deactivating meta-directing methyl ester group (-COOCH₃). The powerful activating effect of the methoxy group is generally the dominant factor in directing incoming electrophiles.

The available position for substitution is C6. The positions C2, C4, and C5 are already substituted. The C1 position holds the ester, C3 is sterically hindered and influenced by the meta-directing ester group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the activating methoxy group.

Further Halogenation (e.g., Iodination)

Further halogenation of this compound can introduce a third halogen atom onto the aromatic ring. Iodination, for instance, can be achieved using various iodinating agents. While direct iodination with I₂ is often slow, it can be facilitated by an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or by using more reactive iodine sources like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Given the directing effects of the substituents, iodination would be expected to occur at the C6 position, ortho to the strongly activating methoxy group.

Table 1: Predicted Outcome of Iodination of this compound

ReactantReagents and ConditionsMajor Product
This compoundN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), CH₂Cl₂Methyl 5-bromo-4-chloro-6-iodo-2-methoxybenzoate
This compoundI₂, HNO₃, Acetic AcidMethyl 5-bromo-4-chloro-6-iodo-2-methoxybenzoate

Nitration Reactions

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org The directing effects of the substituents on this compound again play a crucial role in determining the regioselectivity of the reaction.

The C6 position is the most probable site for nitration due to the strong activating and ortho-directing influence of the adjacent methoxy group. The deactivating nature of the halogens and the ester group would likely require forcing conditions to achieve the transformation.

Table 2: Predicted Outcome of Nitration of this compound

ReactantReagents and ConditionsMajor Product
This compoundConc. HNO₃, Conc. H₂SO₄, 0-25 °CMethyl 5-bromo-4-chloro-2-methoxy-6-nitrobenzoate

Nucleophilic Substitution Reactions

Displacement of Halogens (Bromine, Chlorine)

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging and requires either the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, or harsh reaction conditions. In this compound, the electron-withdrawing ester group is not positioned optimally to activate either halogen towards a typical SₙAr reaction.

However, displacement can be achieved under specific, often metal-catalyzed, conditions. The relative reactivity of the carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, suggesting that the C-Br bond would be more susceptible to displacement than the C-Cl bond. Reactions with nucleophiles like amines, alkoxides, or cyanides would likely require a copper or palladium catalyst.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of the title compound can be readily transformed through hydrolysis or transesterification.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. Basic hydrolysis, using a solution of a strong base like sodium hydroxide (B78521) in a mixture of water and an organic solvent (e.g., methanol (B129727) or ethanol) followed by acidic workup, is a common and efficient method. chemspider.com This reaction saponifies the ester to a carboxylate salt, which is then protonated to yield the free carboxylic acid.

Table 3: General Conditions for Ester Hydrolysis

Starting MaterialReagents and ConditionsProduct
This compound1. NaOH, H₂O/Methanol, Reflux2. HCl (aq)5-Bromo-4-chloro-2-methoxybenzoic acid

Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol (B145695) under acidic conditions (e.g., using sulfuric acid) would lead to the formation of Ethyl 5-bromo-4-chloro-2-methoxybenzoate.

Cross-Coupling Reactions for Functionalization

The bromine and chlorine substituents on the aromatic ring serve as excellent handles for functionalization via transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.com

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel. nih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

In these reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. mdpi-res.com This difference in reactivity allows for selective functionalization at the C5 position (where the bromine is located) while leaving the chlorine at C4 intact, by carefully choosing the catalyst and reaction conditions. For instance, a Suzuki coupling with an arylboronic acid could selectively replace the bromine atom to form a biaryl structure.

Table 4: Predicted Selective Cross-Coupling Reaction

Reaction TypeReactantCoupling Partner & ReagentsPredicted Major Product
Suzuki-MiyauraThis compoundArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, RefluxMethyl 5-aryl-4-chloro-2-methoxybenzoate
Buchwald-HartwigThis compoundAmine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Methyl 5-(dialkylamino)-4-chloro-2-methoxybenzoate

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govnih.gov While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on similar dihalogenated aromatic compounds.

Given the higher reactivity of the C-Br bond compared to the C-Cl bond in the standard catalytic cycle of the Suzuki reaction, a selective mono-arylation at the 5-position is expected. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to couple an arylboronic acid at the C-Br position while leaving the C-Cl bond intact for subsequent functionalization. For instance, studies on 2-bromo-4-chlorophenyl derivatives have shown selective Suzuki coupling at the C-Br position. nih.gov The reaction would typically proceed using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Aryl Bromides This table is based on analogous reactions with related substrates and illustrates expected conditions for this compound.

ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide (generic)Phenylboronic acidPd₂(dba)₃ (5)-K₂CO₃TolueneRefluxGood nih.gov
2-bromo-4-chlorophenyl derivativeVarious arylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8064-81 nih.gov
4-chloroanisolePhenylboronic acidPd(OAc)₂ (1)Biaryl phosphacycle (2)K₃PO₄Toluene100>95 researchgate.net

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. numberanalytics.comwikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

For this compound, Negishi coupling offers another pathway for selective arylation or alkylation. Similar to the Suzuki reaction, the C-Br bond is expected to be significantly more reactive than the C-Cl bond. This allows for a selective reaction with an organozinc reagent (e.g., Aryl-ZnCl or Alkyl-ZnCl) at the C-5 position. Palladium catalysts such as Pd(PPh₃)₄ are commonly used. wikipedia.orgrsc.orgnih.gov The reaction mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The successful application of Negishi coupling to various complex molecules suggests its utility for derivatizing the scaffold of this compound. wikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of aryl amines. wikipedia.org The chemoselectivity in the amination of dihaloarenes is highly dependent on the choice of catalyst system (palladium precursor and ligand). acs.orgnih.gov

In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective amination. Studies on bromo-chloro(hetero)arenes have demonstrated that specific ligand and catalyst combinations can direct the amination to either the bromine or chlorine position. acs.orgnih.govacs.org

Selective amination at C-Br: Typically, ligands like XPhos or BrettPhos favor the oxidative addition of the C-Br bond, allowing for selective amination at the 5-position while leaving the chlorine at the 4-position untouched.

Selective amination at C-Cl: More specialized catalyst systems, sometimes involving ligands like RuPhos or BINAP, can favor the typically less reactive C-Cl bond, leading to amination at the 4-position. acs.orgnih.gov

This catalyst-directed selectivity provides a powerful tool for synthesizing differentially substituted aminobenzoate derivatives from a single starting material.

Table 2: Catalyst-Directed Chemoselective Buchwald-Hartwig Amination of Bromo-chloro-arenes This table illustrates catalyst systems used in analogous reactions to achieve selective amination, which could be applied to this compound.

SubstrateAmineCatalyst/LigandBaseSolventSelectivityReference
1-bromo-3-chlorobenzeneBenzophenone iminePd-crotyl(t-BuXPhos)NaOtBuTolueneSelective for C-Br acs.orgnih.gov
1-bromo-3-chlorobenzeneMorpholine(BINAP)Pd(allyl)ClNaOtBuTolueneSelective for C-Cl acs.orgnih.gov
5-bromo-2-chloropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃DioxaneSelective for C-Br researchgate.net

Other Significant Chemical Transformations

Beyond cross-coupling reactions, the functional groups on this compound can undergo other important transformations.

Oxidation Reactions of Related Moieties

The methoxy group (-OCH₃) on the aromatic ring can be susceptible to oxidative O-demethylation. In biological systems, enzymes like cytochrome P450 have been shown to oxidize methoxyflavones to their corresponding hydroxylated products. nih.gov In a laboratory setting, strong ether-cleaving reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are typically used to convert aryl methyl ethers to phenols. Direct oxidation of the methoxy group without affecting other parts of the molecule is challenging. The electron-rich aromatic ring itself could be oxidized under harsh conditions, but this would likely lead to decomposition. Myeloperoxidase (MPO)-mediated oxidation has also been studied on methoxyphenol derivatives, leading to the formation of reactive intermediates. nih.gov

Reduction Reactions

The functional groups on this compound present several opportunities for reduction reactions.

Ester Reduction: The methyl ester group can be readily reduced to a primary alcohol, (5-bromo-4-chloro-2-methoxyphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Hydrodehalogenation: The aryl halide groups can be reduced to C-H bonds. This can be achieved through catalytic hydrogenation (e.g., using H₂, Pd/C, and a base like triethylamine (B128534) to neutralize the HBr/HCl formed) or using hydride donors with a transition metal catalyst. Due to the higher reactivity of the C-Br bond, selective hydrodebromination at the 5-position might be possible under carefully controlled conditions, yielding Methyl 4-chloro-2-methoxybenzoate. More forceful conditions would likely lead to the reduction of both halogen atoms.

Ester Hydrolysis: While not a reduction, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-4-chloro-2-methoxybenzoic acid, typically under basic conditions (e.g., NaOH or KOH in methanol/water) followed by an acidic workup.

Advanced Spectroscopic and Computational Analysis of Methyl 5 Bromo 4 Chloro 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 5-bromo-4-chloro-2-methoxybenzoate. The substitution pattern on the benzene (B151609) ring—featuring a methoxy (B1213986) group, a chlorine atom, and a bromine atom—results in a unique set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegative halogen and oxygen substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~165
C-2 (C-OCH₃)~155 - 160
C-4 (C-Cl)~130 - 135
C-6 (Ar-CH)~130 - 135
C-1 (C-COOCH₃)~120 - 125
C-5 (C-Br)~115 - 120
C-3 (Ar-CH)~110 - 115
Aromatic -OCH₃~56
Ester -OCH₃~53

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can confirm the elemental formula of this compound. The molecular formula is C₉H₈BrClO₃. The presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) creates a highly characteristic isotopic pattern in the mass spectrum. This unique pattern serves as a definitive fingerprint for the compound.

Table 3: Predicted HRMS Data for this compound

Ion/AdductMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]⁺C₉H₈⁷⁹Br³⁵ClO₃277.9345
[M+H]⁺C₉H₉⁷⁹Br³⁵ClO₃278.9418
[M+Na]⁺C₉H₈⁷⁹Br³⁵ClNaO₃300.9237

LC-MS and GC-MS for Purity and Identification

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential hyphenated techniques for analyzing this compound.

GC-MS: Given its likely volatility and thermal stability, the compound can be analyzed by GC-MS. In this technique, the sample is vaporized and separated on a chromatography column before entering the mass spectrometer. This allows for the separation of the target compound from any impurities or starting materials, providing an assessment of its purity. The resulting mass spectrum for the pure peak would show the characteristic molecular ion cluster and fragmentation pattern, confirming its identity.

LC-MS: This technique is also highly suitable, particularly for monitoring the progress of reactions that synthesize or use the compound. sci-hub.ru The compound is separated via high-performance liquid chromatography (HPLC) and subsequently analyzed by the mass spectrometer. LC-MS provides both the retention time from the HPLC and the mass-to-charge ratio from the MS, offering two independent points of confirmation for the compound's identity and purity in a given sample.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by a series of absorption bands indicative of its constituent parts: an aromatic ring, an ester group, an ether group, and carbon-halogen bonds.

The primary vibrations expected for this compound include the C=O stretching of the ester group, C-O stretches for both the ester and methoxy ether functionalities, C=C stretching within the aromatic ring, and C-H bending and stretching for the aromatic and methyl groups. libretexts.orglibretexts.org The presence of halogen substituents would also be indicated by stretching vibrations in the lower frequency region of the spectrum. libretexts.org

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H stretch3100-3000
C=C in-ring stretch1600-1400
C-H out-of-plane bend900-675
Ester (Methyl)C=O stretch~1735
C-O stretch1300-1150
Ether (Methoxy)C-O stretch1300-1150 (asymmetric/symmetric)
AlkylC-H stretch3000–2850
Halogenated CompoundC-Br stretch690-515
C-Cl stretch850-550

This table is generated based on typical IR absorption ranges for the specified functional groups. libretexts.orglibretexts.org

X-ray Crystallography and Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, Methyl 5-bromo-2-hydroxybenzoate (B13816698), provides insight into the type of data obtained. nih.govresearchgate.net For this analogue, the crystal structure was determined to be in the monoclinic system with a P2₁ space group. nih.govresearchgate.net Such an analysis for this compound would similarly reveal its crystal system, space group, and unit cell dimensions, which are fundamental to describing its solid-state architecture.

Table 2: Example Crystal Data for the Related Compound Methyl 5-bromo-2-hydroxybenzoate

ParameterValueReference
Chemical FormulaC₈H₇BrO₃ nih.govresearchgate.net
Molecular Weight231.04 nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP 2₁ nih.govresearchgate.net
a (Å)3.9829 (8) nih.govresearchgate.net
b (Å)9.0950 (19) nih.govresearchgate.net
c (Å)12.122 (3) nih.govresearchgate.net
β (°)95.162 (9) nih.govresearchgate.net
Volume (ų)437.33 (17) nih.govresearchgate.net
Z (molecules/unit cell)2 nih.govresearchgate.net

This data pertains to the related compound Methyl 5-bromo-2-hydroxybenzoate and is presented to illustrate the outputs of an X-ray crystallography study. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a molecule's optimized geometry, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to calculate its lowest energy conformation, bond lengths, and dihedral angles. nih.govresearchgate.net These theoretical calculations of IR frequencies can complement experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While no specific MD studies for this compound are documented, this technique could be applied to understand its dynamic behavior. For instance, MD simulations could model the compound's interactions in a solution, its conformational flexibility, or its behavior at interfaces. These simulations provide a temporal dimension to the static pictures offered by other methods, which is crucial for understanding processes like drug binding or material stability. nih.gov

The distribution of electrons within a molecule is key to understanding its chemical reactivity. DFT calculations can be used to generate electron density maps, such as the Molecular Electrostatic Potential (MEP) map. nih.gov An MEP map illustrates the charge distribution from a molecule's electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. nih.gov This allows for the prediction of how the molecule might interact with other reagents.

The solid-state structure of a molecular crystal is governed by a network of noncovalent interactions. mdpi.com These forces, while weaker than covalent bonds, dictate the crystal packing and can influence physical properties. For this compound, the key noncovalent interactions would include:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. In related structures, centroid-to-centroid distances of approximately 3.6 to 4.0 Å are observed, indicating such interactions. nih.govresearchgate.netmdpi.com

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (sigma-holes) and interact with nucleophilic sites on neighboring molecules.

C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (e.g., from the methyl groups or the aromatic ring) and the oxygen atoms of the ester or ether groups on adjacent molecules. mdpi.com

These interactions combine to form a stable, three-dimensional supramolecular architecture. The study of these forces is crucial for crystal engineering and understanding the material's properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing the chemical stability and reactivity of a molecule. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com The energy gap is a critical parameter used to understand charge transfer interactions within a molecule. nih.gov

Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are commonly employed to calculate the energies of the HOMO and LUMO, as well as other quantum chemical parameters. nih.govresearchgate.net These calculations provide valuable insights into the electronic properties and reactivity of molecules. For instance, in studies of related compounds like 2-amino-5-bromo-benzoic acid methyl ester, the calculated HOMO and LUMO energies were used to demonstrate that charge transfer occurs within the molecule. nih.govresearchgate.net Similarly, for 5-Bromo-2-Hydroxybenzaldehyde, FMO analysis helped in evaluating its ionization energy, electron gain enthalpy, and electrophilicity index. nih.gov

The distribution of the HOMO and LUMO across the molecule is also informative. The HOMO is typically located on the part of the molecule that is most likely to donate electrons in a reaction (nucleophilic attack), while the LUMO is centered on the region most susceptible to receiving electrons (electrophilic attack). In aromatic systems, the electron-donating or withdrawing nature of the substituents significantly influences the energy and localization of these frontier orbitals.

The following table outlines the key parameters that would be determined in a typical FMO analysis for this compound.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the molecule's ability to accept electrons.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOReflects the chemical reactivity and kinetic stability.
Ionization PotentialI ≈ -EHOMOThe energy required to remove an electron.
Electron AffinityA ≈ -ELUMOThe energy released when an electron is added.
Global Hardnessη = (I - A) / 2Measures the resistance to change in electron distribution.
Global SoftnessS = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electronegativityχ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Indexω = μ2 / (2η)Measures the propensity to accept electrons.
Chemical Potentialμ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.

Applications and Research Utility in Medicinal Chemistry

Role as a Pharmaceutical Intermediate

As a chemical intermediate, Methyl 5-bromo-4-chloro-2-methoxybenzoate provides a foundational structure that can be chemically modified to produce a range of complex molecules. The presence of multiple reactive sites allows for diverse synthetic transformations.

The compound serves as a key starting material for creating new drug candidates. A closely related structure, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is recognized as a crucial intermediate in the synthesis of a family of promising SGLT2 (sodium-glucose cotransporter-2) inhibitors, which are investigated for diabetes therapy. biosynth.comnih.gov The development of practical, industrial-scale processes for producing this key intermediate underscores its importance in manufacturing therapeutic candidates. biosynth.com Bromoaryls, in general, are considered active fragments in the synthesis of various potent SGLT2 inhibitor candidates. biosynth.com The synthesis of analogs from this scaffold is essential for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds. nih.gov

This compound is a precursor for a variety of bioactive molecules. Its chemical structure is a component in the synthesis of compounds intended for pharmaceutical testing. biosynth.comnih.gov The development of scalable synthetic routes for related bromoaryl compounds highlights the demand for these precursors in developing new drugs. biosynth.com

Derivatives in Drug Discovery and Development

Modification of the this compound core has led to the discovery of derivatives with a range of biological activities. These derivatives are subjects of research in various therapeutic areas.

Derivatives of the bromo-chloro-hydroxybenzoic acid scaffold have shown potential as anti-inflammatory agents. One such derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to reduce inflammatory responses in activated microglia cells. aablocks.com Research indicated that LX007 inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). aablocks.com The anti-inflammatory effects of this derivative are attributed to its ability to downregulate MAPKs and NF-κB activation, suggesting its potential as a future anti-inflammatory drug. aablocks.com Other related bromophenol compounds, such as methyl 3-bromo-4,5-dihydroxybenzoate, have also been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways. scbt.com

Derivative/AnalogTherapeutic AreaMechanism of Action / Target
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)Anti-inflammatoryInhibits NO, PGE2, iNOS, COX-2; Downregulates MAPK and NF-κB pathways. aablocks.com
Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)Anti-inflammatoryRegulates TLR/NF-κB pathways. scbt.com

Various derivatives of halogenated benzoic acids and related structures are being investigated for their potential in oncology. Studies on novel benzofuran (B130515) analogues containing bromo/chloro benzoyl moieties have demonstrated anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. nih.gov Molecular docking studies for these compounds were performed against extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, suggesting potential mechanisms of action. nih.gov Furthermore, synthesized derivatives of natural bromophenols have been shown to possess anticancer potential, with some compounds inducing apoptosis in leukemia K562 cells. Research into 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives also identified compounds with significant activity against numerous human tumor cell lines, including leukemia, melanoma, CNS cancer, ovarian cancer, and breast cancer.

Derivative ClassCancer Cell LinesInvestigated Targets/Mechanisms
Bromo/chloro benzoyl benzofuran analoguesA-549 (Lung), HeLa (Cervical)Extracellular signal-regulated kinase 2, Fibroblast growth factor receptor 2. nih.gov
Bromophenol derivativesK562 (Leukemia)Induction of apoptosis.
4-chloro-2-mercapto-5-methylbenzenesulfonamide derivativesLeukemia (SR), Melanoma (SK-MEL-5), CNS (SF-539), Ovarian (OVCAR-3, OVCAR-4), Breast (MDA-MB-231/ACTT)Growth Inhibition (GI50 values in the micromolar range).

The structural motif of this compound has been utilized in the synthesis of compounds targeting the human immunodeficiency virus (HIV). Specifically, the 5-chloro-2-methoxyphenyl group has been incorporated into novel Alkenyldiarylmethanes (ADAMs), which are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds were synthesized and evaluated as potential HIV inhibitors. nih.gov While the introduction of the 5-chloro-2-methoxyphenyl group into this specific series of ADAMs did not ultimately maintain the desired level of antiviral potency, its inclusion in the research demonstrates the utility of this chemical scaffold in the exploration of new anti-HIV agents. nih.gov The synthesis of these complex molecules often involves methods like the Sonogashira and Stille cross-coupling reactions.

SGLT2 Inhibitor Synthesis

The substituted phenyl ring of this compound makes it a valuable precursor for the diarylmethane core found in many Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The general synthetic strategy involves the use of a substituted benzoic acid, such as 5-bromo-2-chlorobenzoic acid, which is chemically similar to the target compound. technologypublisher.combldpharm.com This acid is first converted to its more reactive acid chloride, often using reagents like oxalyl chloride. technologypublisher.com

NAMPT Activator Development

A review of current scientific literature indicates that this compound is not a scaffold or intermediate currently employed in the development of Nicotinamide phosphoribosyltransferase (NAMPT) activators. Research into NAMPT activators, which aim to boost cellular NAD⁺ levels, has focused on distinct chemical structures. drugbank.comnih.gov These include complex urea-type molecules, 2-aminothiazole (B372263) derivatives, and other heterocyclic systems that act as positive allosteric modulators of the NAMPT enzyme. technologypublisher.comnih.govacs.org The synthesis of these activators begins from different precursors, and their structure-activity relationships are centered on scaffolds like thienopyrimidine and complex substituted ureas, which are structurally unrelated to substituted benzoates. acs.org

Modulators of Biological Pathways

Derivatives of substituted methoxybenzoyl compounds have been investigated as modulators of critical biological pathways, particularly as antitubulin agents. acs.org Microtubules are essential components of the cellular cytoskeleton, and disrupting their function is a validated strategy in cancer chemotherapy. acs.org Simple, orally bioavailable molecules that target the colchicine-binding site on tubulin are of significant interest. acs.org Research has shown that compounds with a methoxybenzoyl-aryl structure can act as potent antitubulin agents, arresting the growth of cancer cells. acs.org The specific substitutions on the benzoyl ring are critical for both potency and metabolic stability, influencing how the molecule interacts with its biological target and how it is processed in the body. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of compounds derived from this compound is highly dependent on its chemical structure. Structure-Activity Relationship (SAR) studies on related compound classes provide insights into how modifications would likely affect function.

Halogen Substitution : In many bioactive scaffolds, halogen substituents play a crucial role. For some series of compounds, bromo-substituted derivatives have demonstrated greater potency than their methyl-substituted counterparts. drugbank.com The presence of bromo and chloro groups, as in the title compound, can enhance binding affinity through halogen bonding and other electronic interactions. Furthermore, a bromo substituent can be used as a "reactive intermediate" for further synthetic modifications, such as Suzuki coupling reactions, allowing for the introduction of diverse aryl groups to explore the chemical space and optimize activity. nih.gov

Methoxy (B1213986) Group : The methoxy group (-OCH₃) can significantly influence a compound's properties. It is known to increase lipophilicity, which can enhance the molecule's ability to cross biological membranes and interact with target proteins. However, methoxy groups are also common sites of metabolism (O-demethylation), which can lead to rapid clearance. acs.org Its position on the ring is therefore critical for balancing potency and pharmacokinetic properties.

Pharmacokinetic and Metabolic Stability Research of Related Compounds

Research into the pharmacokinetics of structurally related methoxybenzoyl derivatives has focused on improving metabolic stability to enhance oral bioavailability. acs.org A common issue with such compounds is rapid first-pass metabolism, where the drug is extensively broken down in the liver before it can reach systemic circulation. acs.org

In vitro studies using liver microsomes from humans, rats, mice, and dogs are a standard method to assess metabolic stability. acs.org These studies identified that methyl and methoxy groups are often metabolic "soft spots," susceptible to enzymatic reactions like benzylic hydroxylation and O-demethylation. acs.org

A key strategy to improve stability is to block these metabolic sites. For instance, replacing a metabolically labile methyl group on an aryl ring with a chlorine atom (a bioisostere) was shown to block benzylic hydroxylation. acs.org This single atomic substitution resulted in a significant improvement in metabolic stability and drug exposure, as detailed in the table below.

(Data sourced from a study on related 2-aryl-4-benzoyl-imidazole analogs). acs.org

This research demonstrates that the halogen atoms on this compound not only contribute to its biological activity but may also confer favorable pharmacokinetic properties by protecting the molecule from rapid metabolic breakdown. acs.org

Table of Mentioned Compounds

Applications and Research Utility in Agrochemical Chemistry

Role as an Agrochemical Intermediate

Methyl 5-bromo-4-chloro-2-methoxybenzoate belongs to the family of benzoic acid derivatives, a class of compounds widely recognized for its importance in the synthesis of herbicides. The presence of multiple, distinct functional groups on the aromatic ring—an ester, a methoxy (B1213986) group, and two different halogens—provides multiple reactive sites for chemical modification. This structural complexity allows chemists to use the molecule as a scaffold, selectively altering it to build larger and more sophisticated chemical structures.

The compound's primary role is that of a precursor or intermediate in multi-step synthetic pathways. A closely related analog, Ethyl 5-chloro-4-fluoro-2-methoxybenzoate, is noted as a key intermediate for producing pesticides and herbicides. The specific arrangement of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group creates a unique electronic environment on the aromatic ring. This electronic profile influences the reactivity of the molecule, guiding further chemical reactions to specific positions on the ring. The larger bromine atom, in particular, may increase the molecule's electrophilicity, a property that can be exploited in various coupling and substitution reactions common in agrochemical synthesis.

Development of Bioactive Molecules for Crop Protection

The development of novel herbicides is a critical aspect of modern agriculture, and intermediates like this compound are instrumental in this process. The benzoic acid framework is a well-established pharmacophore in herbicidal compounds such as Dicamba and Chloramben. By using this specific intermediate, researchers can design and synthesize new potential herbicides with tailored properties.

The combination of halogen substituents and the methoxy group can enhance the efficacy of agrochemical formulations designed to control weeds. The final bioactive molecules derived from this intermediate are often designed to target specific biological pathways in plants, such as the inhibition of key enzymes. For instance, many herbicides based on aromatic acids function as synthetic auxins, disrupting plant growth processes. The unique substitution pattern of this compound allows for the creation of derivatives that can be tested for their ability to inhibit such targets, leading to the discovery of new crop protection solutions.

Structure-Activity Relationships in Agrochemical Contexts

Structure-activity relationship (SAR) studies are fundamental to designing potent and selective agrochemicals. These studies investigate how changes in a molecule's chemical structure affect its biological activity. The halogenated and methoxylated phenyl ring of this compound makes it an excellent subject for SAR exploration in an agrochemical context.

Research into other classes of herbicides, such as those based on 6-aryl-2-picolinic acid, has demonstrated the critical importance of the substitution pattern on the aryl (phenyl) ring for herbicidal efficacy. Studies show that the type, number, and position of halogen atoms on a phenyl ring attached to a herbicidally active core can dramatically influence the molecule's potency against different weed species. For example, in one study, compounds with halogen-substituted phenyl rings consistently showed better herbicidal activities than those with alkyl-substituted rings.

Specifically, the presence of a chlorine atom at the para-position (position 4) of a phenyl ring often results in high herbicidal activity. The data below, derived from a study on novel picolinic acid herbicides, illustrates how different substitutions on a phenyl ring affect post-emergence herbicidal activity against various weeds, highlighting the principles of SAR that are applicable to derivatives of this compound.

Table 1: Post-Emergence Herbicidal Activity of Phenyl-Substituted Picolinic Acid Derivatives at 300 g/ha

This table illustrates the structure-activity relationship by showing how different substituents on the phenyl ring affect herbicidal injury against three weed species: Chenopodium album (CA), Abutilon theophrasti (AT), and Amaranthus retroflexus (AR). Data extracted from a study on potential new herbicides.

Compound IDPhenyl Ring SubstituentHerbicidal Injury (%) - CAHerbicidal Injury (%) - ATHerbicidal Injury (%) - AR
V-74-chlorophenyl9010095
V-84-chlorophenyl10010095
V-1phenyl708070
V-24-fluorophenyl809080
V-194-methylphenyl607060

This data demonstrates that compounds with a 4-chlorophenyl group (V-7, V-8) exhibited superior or equivalent herbicidal activity compared to those with unsubstituted phenyl (V-1), 4-fluorophenyl (V-2), or 4-methylphenyl (V-19) groups. This underscores the principle that the specific halogen substitutions on the benzene (B151609) ring, such as the 4-chloro and 5-bromo pattern in this compound, are a rational starting point for designing potent new agrochemicals.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry

The synthesis of polysubstituted aromatic compounds like Methyl 5-bromo-4-chloro-2-methoxybenzoate often involves multi-step processes that can be resource-intensive. A key area of future research will be the development of more efficient and environmentally friendly synthetic routes. Current methods for halogenating aromatic compounds are increasingly scrutinized for their environmental impact, prompting a shift towards greener alternatives. taylorfrancis.com Researchers are exploring novel catalytic systems and reaction conditions to minimize waste and energy consumption. mdpi.com

One promising approach is the adoption of cascade reactions in aqueous media, a strategy that has been successfully employed for the synthesis of other substituted benzene (B151609) rings from biomass-derived furfurals. ucl.ac.uk Such one-pot syntheses streamline the manufacturing process, reducing the need for purification of intermediates and minimizing solvent use. Furthermore, the principles of green chemistry, such as the use of safer solvents and designing for energy efficiency, will be paramount in developing a truly sustainable synthesis of this compound. mdpi.com A recent industrial-scale synthesis of the structurally similar 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, highlights the feasibility of developing scalable and cost-effective processes for related compounds. researchgate.netthieme-connect.comthieme-connect.com

Table 1: Potential Sustainable Synthetic Approaches

ApproachDescriptionPotential Benefits
Cascade Reactions Combining multiple reaction steps into a single, one-pot procedure.Reduced solvent usage, less waste, improved time efficiency.
Aqueous Synthesis Utilizing water as a solvent. mdpi.comEnvironmentally benign, low cost, non-flammable. mdpi.com
Biocatalysis Employing enzymes to catalyze specific reactions.High selectivity, mild reaction conditions, biodegradable catalysts.
Photoredox Catalysis Using visible light to drive chemical transformations. mdpi.comEnergy efficient, access to unique reaction pathways. mdpi.com

Advanced Catalytic Applications

The reactivity of the benzene ring in this compound is significantly influenced by its substituents. The development of advanced catalytic methods could unlock new transformations and applications for this compound. For instance, the presence of bromo and chloro substituents opens the door to a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. numberanalytics.com

Future research could focus on employing novel catalysts, such as palladium or copper complexes, to selectively functionalize the C-Br or C-Cl bonds. numberanalytics.com The development of catalysts that can operate under milder conditions and with greater selectivity will be a key challenge. numberanalytics.com Moreover, exploring the use of photoredox catalysis, which has shown great promise in the synthesis of fluorinated aromatic compounds, could provide new avenues for the functionalization of this and related polychlorinated/brominated molecules. mdpi.com

Further Elucidation of Mechanistic Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The interplay of the electron-withdrawing halogen atoms and the electron-donating methoxy (B1213986) group creates a unique electronic environment on the aromatic ring, influencing the regioselectivity of further substitutions. msu.edulibretexts.org

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. bohrium.com Density Functional Theory (DFT) calculations, for example, can provide insights into the transition states and intermediates of electrophilic aromatic substitution reactions, helping to rationalize the observed product distributions. bohrium.com Understanding these subtleties will be instrumental in predicting and controlling the outcome of reactions involving this and similar multi-substituted benzene derivatives. youtube.com

Exploration of New Biological Activities and Therapeutic Targets

The structural motifs present in this compound are found in a number of biologically active compounds, suggesting that this molecule could serve as a valuable scaffold in drug discovery. A significant lead comes from the fact that a closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.netthieme-connect.comthieme-connect.com This connection strongly suggests that derivatives of this compound should be investigated for similar activities.

Furthermore, studies on other halogenated aromatic compounds have revealed a range of biological effects. For example, certain halogenated benzoate (B1203000) derivatives have demonstrated improved anti-fungal activity. nih.gov In a separate study, benzenesulphonamides with methoxy and bromo substitutions have been identified as potent cytotoxic agents against cancer cell lines. nih.gov These findings provide a strong rationale for screening this compound and its derivatives against a variety of biological targets, including those relevant to metabolic diseases, infectious diseases, and oncology. The presence of both chloro and methoxy groups can significantly influence a molecule's interaction with protein binding pockets and its pharmacokinetic properties. youtube.com

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic AreaRationaleKey Findings from Related Compounds
Diabetes Structural similarity to an intermediate for SGLT2 inhibitors. researchgate.netthieme-connect.comthieme-connect.com5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key building block for SGLT2 inhibitors. researchgate.netthieme-connect.comthieme-connect.com
Infectious Diseases Halogenated benzoates have shown anti-fungal properties. nih.govHalogenated benzoate derivatives of altholactone (B132534) exhibit enhanced anti-fungal activity. nih.gov
Oncology Methoxy and bromo substituted compounds have shown cytotoxicity. nih.govN-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions are potent against human tumor cell lines. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Design

ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic targets and properties of new molecules. numberanalytics.comnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of substituted benzoic acids with their biological effects. acs.org Generative AI algorithms can even design novel derivatives of this compound with optimized properties for a specific therapeutic target. aragen.com Furthermore, AI can be employed to predict optimal synthetic routes, contributing to the sustainable development of these compounds. acs.org The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery, paving the way for the rapid identification of new drug candidates. aragen.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-bromo-4-chloro-2-methoxybenzoate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via sequential halogenation and esterification. For example:

Start with 2-methoxybenzoic acid derivatives.

Introduce bromine and chlorine at positions 5 and 4, respectively, using electrophilic aromatic substitution. Directing effects of the methoxy (-OCH₃) and ester (-COOCH₃) groups dictate regioselectivity .

Optimize halogenation using catalysts like FeCl₃ or AlCl₃ and control temperature (e.g., 0–25°C) to minimize side reactions.

Finalize with methyl esterification via Fischer-Speier or DCC/DMAP-mediated coupling .

  • Key Parameters : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–80%, depending on purification (e.g., column chromatography).

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions. The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (split patterns due to Br/Cl) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~279.5 g/mol).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtained) .
    • Purity Assessment : HPLC with UV detection (λ ~254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation of the benzoate scaffold?

  • Directed Metalation : Use ortho-directing groups (e.g., methoxy) to position halogens. For example, bromine at position 5 is favored due to the ester group’s meta-directing effect .
  • Computational Modeling : Employ DFT calculations to predict electrophilic attack sites based on electron density maps .
  • Experimental Validation : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to refine positional selectivity .

Q. How can the compound’s bioactivity be evaluated in antimicrobial or anti-inflammatory contexts?

  • In Vitro Assays :

  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination). Structural analogs show activity at 10–50 µg/mL .
  • Anti-inflammatory : Assess COX-2 inhibition using ELISA or cell-based assays (e.g., LPS-induced RAW 264.7 macrophages) .
    • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with I) to study impact on potency .

Q. What are the key challenges in achieving high solubility and stability during formulation?

  • Solubility Enhancement :

  • Use co-solvents (e.g., DMSO:water mixtures) or micellar encapsulation.
  • Structural analogs exhibit low aqueous solubility (~0.35 g/L), necessitating prodrug strategies .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or photolytic degradation pathways .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., 1^1H-13^13C HSQC NMR for connectivity, IR for functional groups).
  • Comparative Analysis : Reference crystallographic data from similar compounds (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) to confirm bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-4-chloro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-4-chloro-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.